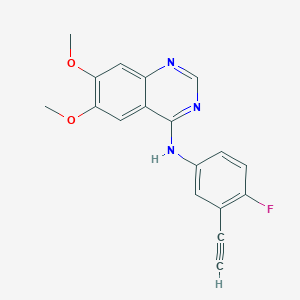
18,23-Dioctadecylhentetracontan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18,23-Dioctadecylhentetracontan-1-OL is a long-chain primary fatty alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18,23-Dioctadecylhentetracontan-1-OL typically involves multi-step organic reactions. One common method is the reduction of corresponding fatty acids or esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of fatty acid esters derived from natural sources like vegetable oils. This process is conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel.
Analyse Chemischer Reaktionen
Types of Reactions
18,23-Dioctadecylhentetracontan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
18,23-Dioctadecylhentetracontan-1-OL has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic applications due to its biocompatibility and low toxicity.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of 18,23-Dioctadecylhentetracontan-1-OL involves its interaction with lipid bilayers in cell membranes. The long carbon chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecan-1-ol: A long-chain primary fatty alcohol with a shorter carbon chain.
Hexadecan-1-ol: Another long-chain fatty alcohol with an even shorter carbon chain.
Uniqueness
18,23-Dioctadecylhentetracontan-1-OL is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability.
Eigenschaften
CAS-Nummer |
136841-68-4 |
|---|---|
Molekularformel |
C77H156O |
Molekulargewicht |
1098.1 g/mol |
IUPAC-Name |
18,23-dioctadecylhentetracontan-1-ol |
InChI |
InChI=1S/C77H156O/c1-4-7-10-13-16-19-22-25-28-32-37-42-47-52-57-62-69-76(70-63-58-53-48-43-38-33-29-26-23-20-17-14-11-8-5-2)73-66-67-74-77(71-64-59-54-49-44-39-34-30-27-24-21-18-15-12-9-6-3)72-65-60-55-50-45-40-35-31-36-41-46-51-56-61-68-75-78/h76-78H,4-75H2,1-3H3 |
InChI-Schlüssel |
XSFVHOZETZSJDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




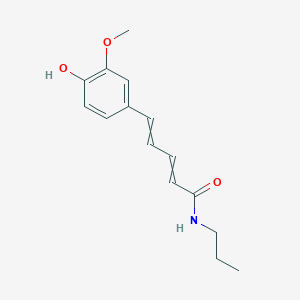

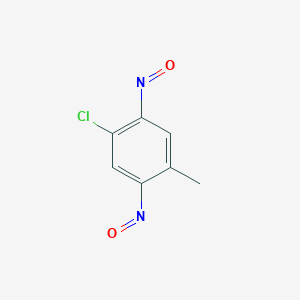
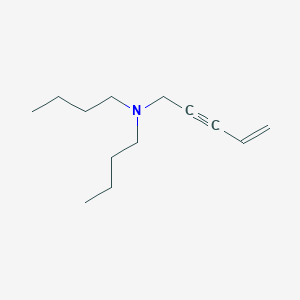
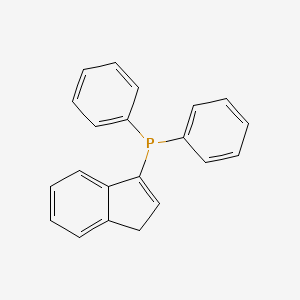
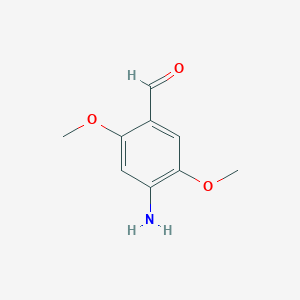
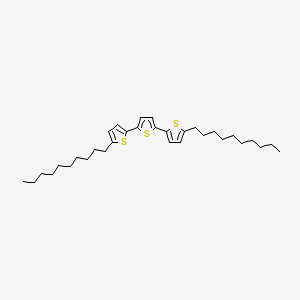

![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
